2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid
Overview
Description
2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles, which involves the use of dehydrating agents and catalysts to facilitate the cyclization process . The reaction conditions often include elevated temperatures and the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, hydrazine derivatives, and oxides. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can induce cell cycle arrest in cancer cells by targeting tubulin and disrupting microtubule dynamics . The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Similar in structure but lacks the hydrazinyl group.
2-Aminobenzimidazole: Contains an amino group instead of a hydrazinyl group.
2-Methylbenzimidazole: Substituted with a methyl group at the 2-position.
Uniqueness
2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
2-hydrazinyl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-12-8-10-5-2-1-4(7(13)14)3-6(5)11-8/h1-3H,9H2,(H,13,14)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQGNXLNFJVJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553842 | |
Record name | 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99122-17-5 | |
Record name | 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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